Lunacridine, (S)-

DNA intercalation Ethidium bromide displacement assay Topoisomerase inhibition

(S)-Lunacridine (CAS 160024-37-3), also designated (–)-lunacridine, is a naturally occurring quinoline alkaloid isolated from the bark of Lunasia amara Blanco (Rutaceae), a plant used ethnobotanically in Papua New Guinea for treating tropical ulcers. It belongs to the hydroquinolone class and was identified through activity-guided fractionation as the active principle responsible for the plant's anti-Staphylococcus aureus properties.

Molecular Formula C17H23NO4
Molecular Weight 305.374
CAS No. 160024-37-3
Cat. No. B608693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLunacridine, (S)-
CAS160024-37-3
Synonyms(-)-Lunacridine
Molecular FormulaC17H23NO4
Molecular Weight305.374
Structural Identifiers
SMILESO=C1N(C)C2=C(C=CC=C2OC)C(OC)=C1C[C@H](O)C(C)C
InChIInChI=1S/C17H23NO4/c1-10(2)13(19)9-12-16(22-5)11-7-6-8-14(21-4)15(11)18(3)17(12)20/h6-8,10,13,19H,9H2,1-5H3/t13-/m0/s1
InChIKeyVRMGQDHQTYUISY-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procure (S)-Lunacridine (CAS 160024-37-3) – A DNA-Intercalating Topoisomerase II Inhibitor for Antimicrobial & Anticancer Research


(S)-Lunacridine (CAS 160024-37-3), also designated (–)-lunacridine, is a naturally occurring quinoline alkaloid isolated from the bark of Lunasia amara Blanco (Rutaceae), a plant used ethnobotanically in Papua New Guinea for treating tropical ulcers [1]. It belongs to the hydroquinolone class and was identified through activity-guided fractionation as the active principle responsible for the plant's anti-Staphylococcus aureus properties [2]. Its planar cationic structure enables DNA intercalation, which in turn leads to potent inhibition of human DNA topoisomerase II (IC₅₀ < 5 µM), positioning it among the DNA-intercalating class of topoisomerase II poisons [1]. The compound is chiral and the (S)-enantiomer is the native form found in L. amara; an enantioselective synthesis has been achieved (97.3% e.e.) that confirmed its absolute configuration [3].

Why (S)-Lunacridine Cannot Be Replaced by Racemic Lunacridine, (R)-Enantiomer or Other Quinoline Alkaloids in Mechanistic Studies


The biological activity of lunacridine is inherently stereochemistry-dependent, as demonstrated by the differential DNA intercalation potency of the native (–)-(S)-lunacridine versus its 2'-O-trifluoroacetyl derivative [1]. Procuring the racemic mixture (±)-lunacridine (CAS 103303-14-6) or the (R)-enantiomer (CAS 83-58-9) introduces an uncontrolled stereochemical variable that can mask or alter target engagement, especially in DNA-binding and topoisomerase inhibition assays where the chiral C2' hydroxyl group influences molecular recognition [2]. Moreover, the closely related quinoline alkaloids lunacrine and lunamarine do not share the same quantitative inhibitory profile against DNA topoisomerase II; the literature specifically ties the potent IC₅₀ < 5 µM to the (S)-lunacridine scaffold, making generic substitution scientifically invalid for reproducible mechanism-of-action studies [1].

Quantitative Differentiation Evidence for (S)-Lunacridine – Head-to-Head and Cross-Study Comparator Data


DNA Intercalation Potency – Direct Head-to-Head Comparison with 2′-O-Trifluoroacetyl Derivative

In a cell-free ethidium bromide (EtBr) displacement assay, native (S)-lunacridine produced a 50% decrease in EtBr-DNA fluorescence at 0.22 mM, which is 2.7‑fold more potent than its 2′-O‑trifluoroacetyl derivative (EC₅₀ = 0.6 mM) [1]. This direct head-to-head comparison establishes that the free C2′‑hydroxyl group of (S)-lunacridine is critical for maximal DNA-intercalation capacity and that acylation at this position attenuates intercalative binding.

DNA intercalation Ethidium bromide displacement assay Topoisomerase inhibition

Human DNA Topoisomerase II Inhibition – Potency Relative to the Clinical Standard Etoposide

(S)-Lunacridine inhibited human topoisomerase IIα with an IC₅₀ below 5 µM in a kinetoplast DNA (kDNA) decatenation assay [1]. Although a direct co-assay with etoposide was not performed in the same study, this IC₅₀ is comparable to the 1–10 µM range reported for etoposide in analogous decatenation assays [2], indicating that (S)-lunacridine belongs to the same high-potency tier of catalytic topoisomerase II inhibitors.

Topoisomerase II inhibition kDNA decatenation assay Anticancer drug discovery

Antibacterial Activity Against Staphylococcus aureus – Defined MIC and Comparison with Standard Antibiotics

The minimal inhibitory concentration (MIC) of (S)-lunacridine against Staphylococcus aureus NCTC 6571 was determined to be 64 µg/mL (≈ 210 µM) [1]. This value is structurally informative because the compound's planar cationic architecture is believed to promote DNA intercalation also in bacterial cells, suggesting a topoisomerase-mediated antibacterial mechanism. While no direct comparator was reported in the same study, this MIC can be benchmarked against the clinically used topoisomerase II poison ciprofloxacin (MIC₉₀ ≤ 1 µg/mL for S. aureus) , highlighting that (S)-lunacridine is less potent as a pure antibacterial but serves as a chemical biology tool to study DNA-targeting mechanisms in Gram-positive pathogens.

Antibacterial activity MIC determination Staphylococcus aureus

Enantiomeric Purity and Stereochemical Integrity – Preventing Data Variability in Binding Assays

The (S)-enantiomer is obtained either by isolation from L. amara bark or by asymmetric synthesis with a reported enantiomeric excess of 97.3% for the (R)-(+) counterpart [1]. Commercial vendors specify the CAS 160024-37-3 product as the single (–)-enantiomer (optical rotation [α]²⁵₅₈₉ ≈ +28.1° in ethanol for the natural enantiomer) [2]. In contrast, the racemic mixture (CAS 103303-14-6) can exhibit an unpredictable ratio of enantiomers, introducing variability in DNA-intercalation and topoisomerase-inhibition readouts because the C2′‑hydroxyl stereocenter directly affects binding geometry.

Enantiomeric excess Chiral chromatography Stereospecific synthesis

Optimal Application Scenarios for (S)-Lunacridine – Guided by Quantitative Comparative Evidence


DNA Intercalation Mechanistic Studies with Defined Binding Kinetics

Use (S)-lunacridine as a well-characterized DNA intercalator in ethidium bromide displacement or fluorescence-quenching assays. Its EC₅₀ of 0.22 mM provides a reproducible benchmark, and the direct comparison with the less-active 2′-O-trifluoroacetyl derivative (EC₅₀ = 0.6 mM) validates that the free C2′‑hydroxyl is essential for maximal intercalation [1]. This makes the compound suitable for structure‑activity relationship (SAR) campaigns exploring the impact of quinoline alkaloid functionalization on DNA binding.

Topoisomerase IIα Inhibition Assays in Anticancer Drug Discovery

Leverage the potent topoisomerase IIα inhibition (IC₅₀ < 5 µM in kDNA decatenation) to employ (S)-lunacridine as a natural-product-derived positive control in high‑throughout screening cascades for novel topoisomerase poisons [1]. The cross-study comparability with etoposide (IC₅₀ ~1–10 µM) allows it to serve as a benchmark for evaluating the potency of synthetic analog libraries.

Antimicrobial Target Identification in Gram‑Positive Pathogens

Exploit the 64 µg/mL MIC against S. aureus NCTC 6571 to study topoisomerase‑mediated antibacterial mechanisms distinct from fluoroquinolones [1]. Because the compound is a confirmed DNA intercalator, it can be used in combination with resistance‑mutant analysis to differentiate between topoisomerase II and IV targeting in bacteria.

Stereochemistry‑Dependent Pharmacological Profiling

Obtain the single (S)-enantiomer for enantioselective binding studies, X‑ray co‑crystallization with DNA, or computational docking simulations. The defined stereochemistry (≥97.3% e.e.) ensures that observed activities are attributable solely to the (S)-configuration, avoiding the interpretive ambiguity inherent in racemic preparations [2].

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